(1-methyl-1H-indol-4-yl)methanol
Description
The indole (B1671886) scaffold is a bicyclic aromatic heterocyclic organic compound, consisting of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring. This structural motif is not merely a synthetic curiosity but is a recurring theme in a vast array of biologically active natural products and synthetic drugs. researchgate.netopenmedicinalchemistryjournal.com Its prevalence in nature, from the essential amino acid tryptophan to complex alkaloids, has established it as a "privileged structure" in medicinal chemistry. aip.org This term reflects the ability of the indole nucleus to bind to multiple receptors with high affinity, making it a versatile framework for drug design. aip.org
The significance of the indole scaffold is underscored by its presence in numerous FDA-approved drugs. aip.org For instance, compounds like the anti-cancer vinca (B1221190) alkaloids (vinblastine and vincristine), the anti-hypertensive drug reserpine, and various anti-migraine agents of the triptan class all feature the indole core. aip.org The unique electronic properties of the indole ring system, coupled with its ability to participate in various intermolecular interactions such as hydrogen bonding and π-stacking, contribute to its promiscuous yet specific binding capabilities. nih.gov Consequently, indole derivatives have been explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and CNS-active properties. researchgate.netopenmedicinalchemistryjournal.com The continuous exploration of novel indole derivatives remains a vibrant and promising area of research, aimed at discovering new chemical entities with improved therapeutic profiles. openmedicinalchemistryjournal.com
Structure
3D Structure
Properties
IUPAC Name |
(1-methylindol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-5-9-8(7-12)3-2-4-10(9)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDMALIGWIPQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589842 | |
| Record name | (1-Methyl-1H-indol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-95-6 | |
| Record name | 1-Methyl-1H-indole-4-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859850-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Methyl-1H-indol-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Rationale for Investigating 1 Methyl 1h Indol 4 Yl Methanol As a Research Target
Strategic Approaches to the Synthesis of Indole and N-methylindole Scaffolds
The synthesis of N-methylated and C4-functionalized indoles relies on a combination of classic and modern organic reactions. These include methods for building the indole ring system, attaching a methyl group to the nitrogen atom, and selectively introducing substituents at the C4 position.
Ring-Forming Reactions for Indole Core Establishment
The formation of the indole core is a fundamental step in the synthesis of this compound. Several named reactions are cornerstones of indole synthesis, with the Fischer and Bischler-Napieralski syntheses being particularly notable.
The Fischer indole synthesis is a widely used and venerable method for constructing indoles. nih.govthermofisher.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is itself formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The mechanism proceeds through a acs.orgacs.org-sigmatropic rearrangement of the enehydrazine tautomer, followed by elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.orgrsc.org This method's versatility allows for the synthesis of a broad range of substituted indoles. thermofisher.comtaylorandfrancis.com
Table 1: Key Aspects of the Fischer Indole Synthesis
| Feature | Description |
| Reactants | Phenylhydrazine and an aldehyde or ketone |
| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃) wikipedia.org |
| Key Intermediate | Phenylhydrazone, which tautomerizes to an enehydrazine rsc.org |
| Mechanism | Involves a acs.orgacs.org-sigmatropic rearrangement wikipedia.orgrsc.org |
| Byproduct | Ammonia rsc.org |
The Bischler-Napieralski reaction is another important method, primarily for synthesizing 3,4-dihydroisoquinolines, but its principles can be adapted for indole-related structures. jk-sci.comorganic-chemistry.orgwikipedia.org This reaction involves the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.org While not a direct route to indoles, the underlying principle of intramolecular electrophilic aromatic substitution is relevant to the cyclization strategies for forming the indole nucleus. jk-sci.com Interrupting the Bischler-Napieralski reaction has been shown to be a viable method for creating spirocyclic indolines. nih.govresearchgate.net
N-Methylation Strategies for Indole Derivatives
Introducing a methyl group at the N1 position of the indole ring is a crucial step in the synthesis of the target compound. N-methylated indoles are common motifs in many natural products and pharmaceuticals. st-andrews.ac.uk
Various reagents and conditions can be employed for the N-methylation of indoles. Traditional methods often utilize methyl iodide or dimethyl sulfate. st-andrews.ac.uk More recently, safer and more selective reagents have been developed. For instance, phenyl trimethylammonium iodide (PhMe₃NI) has been reported as a solid, non-toxic, and easy-to-handle reagent for the monoselective N-methylation of indoles under mildly basic conditions, such as in the presence of cesium carbonate (Cs₂CO₃). acs.orgnih.gov This method demonstrates high functional group tolerance, allowing for the methylation of indoles bearing halides, ethers, nitro groups, aldehydes, esters, and nitriles. acs.orgnih.gov Another approach involves the use of dimethyl carbonate (DMC) with a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO), which has been shown to be highly effective for N-methylation. st-andrews.ac.uk
Table 2: Comparison of N-Methylation Reagents for Indoles
| Reagent | Catalyst/Base | Key Features |
| Methyl Iodide | Various bases | Traditional method, effective but can be hazardous. st-andrews.ac.uk |
| Dimethyl Sulfate | Various bases | Another traditional method, potent but toxic. st-andrews.ac.uk |
| Phenyl Trimethylammonium Iodide (PhMe₃NI) | Cs₂CO₃ | Safe, solid reagent; provides monoselective methylation; high functional group tolerance. acs.orgnih.gov |
| Dimethyl Carbonate (DMC) | DABCO | Effective and selective for N-methylation. st-andrews.ac.uk |
Functionalization at the Indole C-4 Position
The C4 position of the indole ring is inherently less reactive than the C2 and C3 positions, making its selective functionalization a significant synthetic challenge. nih.govacs.orgnih.gov However, the development of transition-metal-catalyzed C-H activation has provided powerful tools for introducing substituents at this site. nih.govrsc.org
Directing groups are often employed to guide the metal catalyst to the C4 position. acs.orgnih.gov For instance, a pivaloyl group at the C3 position can direct arylation to the C4 position. nih.gov Rhodium-catalyzed methods have been developed for the direct C-H functionalization at the C4 position of unprotected indoles. acs.org Another strategy involves the use of a transient directing group, such as an amino acid, to achieve palladium-catalyzed regioselective alkynylation at the indole C4-position. acs.org
Beyond C-H activation, classical approaches can also be used. For example, starting with a pre-functionalized benzene (B151609) ring that will become the benzo portion of the indole allows for the introduction of a substituent that will ultimately reside at the C4 position.
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that involves the preparation of a suitable precursor followed by its conversion to the final alcohol.
Precursor Synthesis and Derivatization Routes
A common and direct precursor for this compound is 1-methyl-1H-indole-4-carbaldehyde . This aldehyde can be synthesized through various routes. One approach involves the N-methylation of indole-4-carbaldehyde. Indole-4-carbaldehyde itself can be synthesized from 2-methyl-3-nitrobenzoic acid methyl ester. google.com
Another key precursor is 1-methyl-1H-indole-4-carboxylic acid . This carboxylic acid can be prepared from its corresponding methyl ester, methyl 1-methyl-1H-indole-4-carboxylate, via saponification with a base such as lithium hydroxide. chemicalbook.com The methyl ester can be synthesized from methyl indole-4-carboxylate through N-methylation.
Multi-step Organic Reactions and Optimization of Reaction Conditions
The final step in the synthesis of this compound is the reduction of the carbonyl group of a suitable precursor, most commonly 1-methyl-1H-indole-4-carbaldehyde.
The reduction of the aldehyde to the primary alcohol can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol (B129727) or ethanol (B145695) is a mild and effective reagent for this transformation. Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, typically in an aprotic solvent like tetrahydrofuran (B95107) (THF). rsc.org The choice of reducing agent and reaction conditions, such as temperature and solvent, can be optimized to maximize the yield and purity of the desired alcohol. For instance, the reduction of an indole carboxylate to an indolyl alcohol can be carried out using LiAlH₄ in THF at 0°C to room temperature. rsc.org
Table 3: Reduction of 1-methyl-1H-indole-4-carbaldehyde
| Reagent | Solvent | Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol | Room temperature | This compound |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0°C to room temperature | This compound |
Derivatization and Structural Modification of (1-methyl-1H-indol-4-yl)methanolmdpi.comacs.orgresearchgate.net
The structural modification of this compound is a key strategy for accessing novel compounds with tailored properties. The primary site for derivatization is the hydroxyl group, which can be readily converted into other functional groups or used as a handle for attaching larger molecular fragments. The methylation at the N1-position of the indole ring prevents competing N-alkylation reactions and directs functionalization towards other positions, making it a predictable and versatile building block in organic synthesis. researchgate.net
Synthesis of Amine-Functionalized Indole Derivativesresearchgate.netnih.govnih.gov
The introduction of an amine functional group is a common and significant transformation in drug discovery, as it can profoundly influence a molecule's physicochemical properties, such as basicity and hydrogen bonding capacity, which are crucial for target binding and pharmacokinetic profiles. Several synthetic routes can be employed to convert the hydroxymethyl group of this compound into an amino or substituted amino group.
A prevalent two-step method involves the initial conversion of the alcohol to a more reactive intermediate with a good leaving group, such as a tosylate or a halide (chloride or bromide). This activated intermediate is then susceptible to nucleophilic substitution by ammonia, a primary or secondary amine, or an azide (B81097) followed by reduction to yield the corresponding amine derivative.
Alternatively, the alcohol can be oxidized to the corresponding aldehyde, (1-methyl-1H-indol-4-yl)carbaldehyde. This aldehyde can then undergo reductive amination with a chosen amine in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to form the desired amine-functionalized indole. The existence of related compounds such as [2-(methylaminomethyl)-1H-indol-4-yl]methanol in chemical databases underscores the feasibility of these synthetic transformations. nih.gov
While not originating from the 4-hydroxymethyl derivative, efficient protocols for creating amine-functionalized indoles, such as the iodine-mediated one-pot three-component synthesis of indolyl-1,3,4-thiadiazole amines from indole-3-carboxaldehyde, highlight advanced methods for introducing amine functionality to the indole scaffold. researchgate.netnih.gov
Table 1: Plausible Synthetic Routes for Amine-Functionalization
| Starting Material | Reagents | Intermediate | Product | Reaction Type |
| This compound | 1. TsCl, Pyridine2. R¹R²NH | (1-methyl-1H-indol-4-yl)methyl tosylate | 4-((R¹,R²-aminomethyl)-1-methyl-1H-indole | Nucleophilic Substitution |
| This compound | 1. PBr₃2. NaN₃3. H₂, Pd/C | 4-(azidomethyl)-1-methyl-1H-indole | (1-methyl-1H-indol-4-yl)methanamine | Nucleophilic Substitution & Reduction |
| This compound | 1. PCC or DMP2. R¹R²NH, NaBH(OAc)₃ | (1-methyl-1H-indol-4-yl)carbaldehyde | 4-((R¹,R²-aminomethyl)-1-methyl-1H-indole | Oxidation & Reductive Amination |
Incorporation into Complex Heterocyclic Systemsmdpi.comeasychair.orgmdpi.com
The this compound moiety serves as a foundational building block for the synthesis of more elaborate heterocyclic systems. These complex structures are often designed to interact with multiple biological targets or to present functional groups in a specific three-dimensional orientation.
One common strategy is the use of click chemistry or related cyclization reactions. For instance, the hydroxymethyl group can be converted to an azide or an alkyne, which can then participate in a Huisgen 1,3-dipolar cycloaddition to form a triazole ring, linking the indole to another molecular fragment. Research has demonstrated the synthesis of 1,2,4-triazolo-linked bis-indolyl conjugates, where an indole scaffold is used to construct a larger system containing a triazole ring. mdpi.com In this approach, an indole carbohydrazide (B1668358) is treated with an isothiocyanate to form a thiosemicarbazide, which is then cyclized to create a mercapto-triazole. This triazole can be further functionalized, for example, through S-alkylation, to link to another indole moiety. mdpi.com
Another powerful technique is direct C-H functionalization, which allows for the coupling of the indole ring with other heterocyclic systems. Metal-free C-H/C-H coupling reactions have been successfully applied to link 1-methyl-1H-indole with 4H-imidazole 3-oxides, yielding novel indolyl-imidazole derivatives. mdpi.com Similarly, indole derivatives can be incorporated into pyrazole (B372694) systems. For example, 1H-indole-3-carbaldehyde derivatives can be reacted with pyrazolones to yield highly functionalized indole-pyrazole conjugates. easychair.org
Table 2: Strategies for Incorporation into Complex Heterocycles
| Indole Starting Material | Coupling Partner | Resulting Heterocyclic System | Synthetic Strategy | Reference |
| Indole-3-carbohydrazide | Isothiocyanate / 3-(2-bromoethyl)-1H-indole | 1,2,4-Triazolo-linked bis-indolyl conjugate | Thiosemicarbazide formation, cyclization, and S-alkylation | mdpi.com |
| 1-methyl-1H-indole | 4H-imidazole-3-oxide | Indolyl-imidazole derivative | Metal-free C-H/C-H coupling | mdpi.com |
| 1H-indole-3-carbaldehyde derivative | 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Indole-pyrazole conjugate | Knoevenagel condensation | easychair.org |
Structure-Activity Relationship (SAR) Driven Design of Derivativesmdpi.comacs.orgrsc.orgnih.gov
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. Through the systematic modification of a lead compound and the subsequent evaluation of the biological activity of the resulting derivatives, researchers can identify key structural features responsible for potency and selectivity.
In another example, SAR-driven design was used to develop potent tubulin polymerization inhibitors based on a 1-methyl-1H-indole core. rsc.org A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized with various heterocyclic moieties (pyrazole or triazole) attached. By evaluating their antiproliferative activities, researchers could deduce the impact of these heterocyclic substituents, leading to the identification of a derivative with sub-micromolar potency. rsc.org
Similarly, SAR analysis of 1,2,4-triazolo-linked bis-indolyl conjugates revealed that the nature of the substituent on the triazole ring significantly influenced cytotoxic activity. mdpi.com It was observed that aliphatic-substituted compounds generally demonstrated better activity than their aromatic-substituted counterparts, and the hydrophobicity of the aliphatic group also played a crucial role. mdpi.com These studies exemplify how SAR-driven design, starting from a core structure like this compound, enables the rational optimization of biological activity through targeted structural modifications.
Table 3: Example of SAR Findings for Indole-Based HIV-1 Fusion Inhibitors
| Compound | Linkage | EC₅₀ (Cell-Cell Fusion) | Key Finding | Reference |
| 1a | 6-6' | 0.5-1.0 µM | Baseline compound with good activity. | acs.orgnih.gov |
| 6o | 5-6' | >10 µM | Linkage modification significantly reduces activity. | nih.gov |
| 6p | 6-5' | >10 µM | Linkage modification significantly reduces activity. | nih.gov |
| 6q | 5-5' | >10 µM | Linkage modification significantly reduces activity. | nih.gov |
Biological Activities and Pharmacological Profiles of 1 Methyl 1h Indol 4 Yl Methanol Derivatives
Anticancer and Antitumor Activities
The 1-methyl-indole nucleus is a key structural motif in a variety of compounds exhibiting potent anticancer and antitumor properties. The substitution pattern on the indole (B1671886) ring plays a crucial role in defining the pharmacological activity and mechanism of action of these derivatives. Research has demonstrated that methylation at the N-1 position of the indole ring can significantly enhance cytotoxic activity against various cancer cell lines. nih.gov For instance, certain 1-methyl-indole derivatives have shown promising activity against leukemia, breast cancer, and other solid tumors. rsc.org
The anticancer effects of 1-methyl-indole derivatives are attributed to a range of mechanisms targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.
DNA topoisomerases are essential enzymes that regulate the topology of DNA and are critical for DNA replication, transcription, and repair. nih.gov They are validated targets for a number of clinically successful anticancer drugs. acs.org However, based on currently available scientific literature, there is no specific research demonstrating the inhibition of DNA topoisomerases by (1-methyl-1H-indol-4-yl)methanol or its direct derivatives. Studies on other classes of indole derivatives have shown topoisomerase inhibitory activity, but this has not been specifically reported for 1-methyl-indole compounds with substitution at the 4-position. researchgate.net
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.com The inhibition of HDACs has emerged as a promising strategy in cancer therapy, with several HDAC inhibitors approved for clinical use. nih.gov To date, there is a lack of specific studies in the available scientific literature investigating the potential of this compound derivatives as inhibitors of histone deacetylases.
Microtubules are dynamic protein filaments that are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established mechanism for anticancer drugs. nih.gov
While direct studies on this compound are not available, research on closely related N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has shown potent inhibition of tubulin polymerization. nih.govrsc.org One of the most active compounds from this series, 7d , exhibited significant antiproliferative activity against several cancer cell lines. nih.gov Mechanistic studies confirmed that compound 7d inhibits tubulin polymerization in a manner consistent with colchicine, a well-known microtubule-destabilizing agent. rsc.org
Inhibitory Activity of Compound 7d on Tubulin Polymerization
| Compound | Target | Activity |
|---|---|---|
| 7d | Tubulin Polymerization | Inhibits polymerization, consistent with colchicine action |
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Autophagy is a cellular degradation process that can either promote cell survival or contribute to cell death, depending on the context.
Derivatives of 1-methyl-indole have been shown to induce apoptosis in cancer cells. For example, the tubulin polymerization inhibitor 7d was found to induce apoptosis in a dose-dependent manner. rsc.org This apoptotic induction is often linked to the disruption of the cell cycle.
Apoptosis Induction by 1-Methyl-Indole Derivatives
| Compound | Effect | Mechanism |
|---|---|---|
| 7d | Induces apoptosis | Dose-dependent manner, linked to cell cycle arrest |
While the induction of apoptosis by related 1-methyl-indole derivatives is documented, specific research on the induction of autophagy by this compound derivatives is not currently available in the scientific literature.
A key characteristic of anticancer agents is their ability to inhibit the uncontrolled proliferation and growth of cancer cells. Derivatives of 1-methyl-indole have demonstrated significant antiproliferative activity against a variety of cancer cell lines.
The compound (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) has shown high selectivity towards leukemia Jurkat and HL-60 cells, while exhibiting minimal toxicity to noncancerous cells. rsc.org This compound was also shown to inhibit the migration and invasiveness of these leukemia cells and induce cell cycle arrest in the G2/M phase. rsc.org
Similarly, the N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative 7d displayed potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov The mechanism for this antiproliferative effect was linked to its ability to arrest the cell cycle in the G2/M phase. rsc.org
Antiproliferative Activity of 1-Methyl-Indole Derivatives
| Compound | Cancer Cell Line | IC50 Value (μM) |
|---|---|---|
| 7d | HeLa | 0.52 |
| MCF-7 | 0.34 | |
| HT-29 | 0.86 |
Efficacy against Drug-Resistant Cancer Cells
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which renders many conventional treatments ineffective. nih.gov Indole derivatives represent a promising resource for the development of novel agents to combat drug-resistant cancers. nih.gov The high expression of efflux pumps, such as P-glycoprotein (P-gp), in cancer cells is a primary mechanism of resistance, as it actively removes chemotherapy drugs from within the cells, lowering their intracellular concentration and therapeutic effect. nih.gov
Research has been directed towards developing indole derivatives as P-gp inhibitors to reverse MDR. nih.gov By inhibiting the function of P-gp, these compounds can increase the accumulation of co-administered chemotherapy drugs within cancer cells, thereby restoring their efficacy. nih.gov While the broader class of indole compounds has shown significant potential in this area, some derivatives have been noted for their ability to maintain efficacy against drug-resistant cancer cell lines, highlighting their potential as valuable antitumor agents. mdpi.com For instance, studies on various heterocyclic derivatives, including indoles, have identified compounds that can effectively reverse P-gp-mediated tumor MDR. nih.gov
In Vitro and In Vivo Anticancer Evaluations
The anticancer potential of this compound derivatives has been substantiated through numerous preclinical evaluations. In vitro studies have demonstrated the cytotoxic activity of various indole-based compounds against a panel of human cancer cell lines.
For example, a series of novel indole-based sulfonohydrazide derivatives were screened for their in vitro anticancer activity against the estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cell lines. One derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, exhibited promising inhibition of both MCF-7 and MDA-MB-468 cells, with IC50 values of 13.2 μM and 8.2 μM, respectively. Similarly, newly synthesized benzo[f]indole-4,9-dione derivatives were found to reduce the viability of triple-negative breast cancer (TNBC) cells by inducing apoptosis. nih.gov These compounds prompted cell cycle arrest and were shown to activate the intrinsic apoptosis pathway involving caspase 9 and the Bax/Bcl-2 pathway. nih.gov
Further studies on indolyl-pyrimidine derivatives showed broad-spectrum cytotoxic activity against breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cell lines, with one compound showing potent antiproliferative activity with IC50 values of 5.1 μM, 5.02 μM, and 6.6 μM, respectively. researchgate.net The anticancer effects of these derivatives were also confirmed in vivo using an Ehrlich Ascites Carcinoma (EAC) tumor model in mice. researchgate.netfrontiersin.org
Table 1: In Vitro Anticancer Activity of Selected Indole Derivatives
| Compound Class | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Indole-based Sulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 μM | |
| Indole-based Sulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 μM | |
| Indolyl-pyrimidine (4g) | MCF-7 (Breast) | 5.1 μM | researchgate.net |
| Indolyl-pyrimidine (4g) | HepG2 (Liver) | 5.02 μM | researchgate.net |
| Indolyl-pyrimidine (4g) | HCT-116 (Colon) | 6.6 μM | researchgate.net |
Anti-inflammatory and Immunomodulatory Effects
Modulation of Inflammatory Pathways (e.g., NF-κB, COX-2)
Chronic inflammation is a key factor in the pathology of numerous diseases. The cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-κB (NF-κB) signaling pathway are critical targets for anti-inflammatory therapies. nih.govnih.gov Certain indole derivatives have been specifically designed and evaluated for their ability to modulate these pathways.
A study focusing on novel N-methylsulfonyl-indole derivatives investigated their anti-inflammatory properties. nih.gov The research identified compounds that exhibited potent in vitro anti-inflammatory activity. Subsequent enzymatic assays confirmed that the mechanism of action for the most active compounds was the inhibition of COX-2. nih.gov For instance, specific thiazolidinone and thiosemicarbazide derivatives of N-methylsulfonyl-indole demonstrated high anti-inflammatory effects and were found to be selective COX-2 inhibitors. nih.gov One compound, in particular, showed dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), which could offer a better safety profile concerning cardiovascular risks associated with selective COX-2 inhibitors. nih.gov The anti-inflammatory effects of certain compounds are achieved through the inhibition of iNOS and COX-2 expression, which is accomplished by suppressing the activation of NF-κB. nih.gov
Effects on Immune Cell Behavior (e.g., B-cells, Dendritic Cells)
The interaction of novel compounds with the immune system is a critical aspect of their pharmacological profile. While some classes of heterocyclic compounds are known to possess immunomodulatory effects, detailed research specifically documenting the effects of this compound derivatives on the behavior of immune cells such as B-cells and dendritic cells is not extensively covered in the currently available literature. Dendritic cells are known to play a crucial role in maintaining immune homeostasis and self-tolerance. frontiersin.org The modulation of their function can either stimulate an immune response or induce tolerance, but specific interactions with this class of indole derivatives remain an area for future investigation. frontiersin.org
Antimicrobial and Antifungal Properties
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have been identified as a versatile scaffold for the development of compounds with potent activity against a range of microbial pathogens. acs.org
Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of the indole nucleus have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, synthetic indole derivatives showed significant potency against a wide array of Gram-positive bacteria, including clinically important multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Two compounds, designated SMJ-2 and SMJ-4, exhibited consistent minimum inhibitory concentrations (MICs) in the range of 0.25–16 µg/mL against these pathogens. nih.gov However, these specific compounds were found to be ineffective against Gram-negative bacteria, a limitation attributed to the outer membrane of these bacteria acting as a permeability barrier. nih.gov
In contrast, other research efforts have yielded indole derivatives with a broad spectrum of activity. A series of ciprofloxacin-indole hybrids were designed to overcome antibacterial resistance. nih.gov One of the most active hybrids displayed potent inhibitory activity against both Gram-positive and Gram-negative strains, including multidrug-resistant clinical isolates, with MIC values ranging from 0.0626 to 1 μg/mL. nih.gov This activity was found to be equal to or greater than that of the parent drug, ciprofloxacin, against the tested strains. nih.gov
Table 2: Antibacterial Activity of Selected Indole Derivatives
| Compound/Class | Bacterial Type | Strain(s) | Activity (MIC) | Reference |
|---|---|---|---|---|
| Synthetic Indole (SMJ-2) | Gram-positive | MRSA, MDR-Enterococcus | 0.25–2 µg/mL | nih.gov |
| Synthetic Indole (SMJ-4) | Gram-positive | MRSA, MDR-Enterococcus | 0.25–16 µg/mL | nih.gov |
| Ciprofloxacin-Indole Hybrid (8b) | Gram-positive | S. aureus CMCC 25923 | 0.0625 µg/mL | nih.gov |
| Ciprofloxacin-Indole Hybrid (8b) | Gram-negative | Multidrug-resistant E. coli | 1 µg/mL | nih.gov |
| Ciprofloxacin-Indole Hybrid (3a) | Gram-positive & Gram-negative | Various strains | 0.25–8 µg/mL | nih.gov |
Antifungal Efficacy
Indole derivatives have demonstrated considerable potential as antifungal agents, exhibiting efficacy against a range of plant pathogenic fungi. semanticscholar.orgeurekaselect.comresearchgate.net Research into 3-indolyl-3-hydroxy oxindole derivatives revealed that specific compounds exhibit broad-spectrum antifungal activities that are comparable or even superior to commercial fungicides like carvacrol and phenazine-1-carboxylic acid. mdpi.com
For instance, one derivative, compound 3u , showed exceptional activity against Rhizoctonia solani, with a half-maximal effective concentration (EC50) of 3.44 mg/L. mdpi.com This was significantly more potent than the controls carvacrol (7.38 mg/L) and phenazine-1-carboxylic acid (11.62 mg/L). mdpi.com Structure-activity relationship (SAR) studies indicate that the presence of halogen substituents (I, Cl, or Br) on both the 3-hydroxy-2-oxindole and indole rings is a key factor for potent antifungal activity. mdpi.com Similarly, studies on indole derivatives incorporating a 1,3,4-thiadiazole moiety have also identified compounds with high efficacy against pathogens like Botrytis cinerea. nih.gov One such derivative, Z2 , had an EC50 value of 2.7 µg/mL, outperforming the commercial fungicides azoxystrobin (14.5 µg/mL) and fluopyram (10.1 µg/mL). nih.gov
Table 1: In Vitro Antifungal Activity of Selected Indole Derivatives
| Compound | Pathogenic Fungi | EC50 (mg/L or µg/mL) | Reference Fungicide(s) | EC50 of Reference |
|---|---|---|---|---|
| 3u (3-indolyl-3-hydroxy oxindole derivative) | Rhizoctonia solani | 3.44 mg/L | Carvacrol (CA) | 7.38 mg/L |
| Phenazine-1-carboxylic acid (PCA) | 11.62 mg/L | |||
| Z2 (1,3,4-thiadiazole indole derivative) | Botrytis cinerea | 2.7 µg/mL | Azoxystrobin (Az) | 14.5 µg/mL |
| Fluopyram (Fl) | 10.1 µg/mL |
Mechanisms of Antimicrobial Action
The antimicrobial effects of indole derivatives are attributed to several mechanisms of action. A primary mode of action involves the disruption of the fungal cell membrane and cell wall integrity. nih.govmdpi.com Microscopic studies have shown that effective indole derivatives can alter the morphology of fungal mycelia, leading to cellular leakage and an increase in membrane permeability. nih.gov This damage is often quantified by measuring the increase in malondialdehyde (MDA), a marker of lipid peroxidation and cell membrane damage. nih.gov
Furthermore, molecular docking studies suggest that some indole derivatives may function as succinate dehydrogenase inhibitors (SDHIs). nih.gov By binding to this crucial enzyme in the mitochondrial electron transport chain, the compounds disrupt fungal respiration, leading to cell death. Another proposed mechanism involves the inhibition of key enzymes like polyphenoloxidase and peroxidase, which are vital for fungal metabolic processes. researchgate.net
Antiviral and Anti-HIV Activities
The indole scaffold is a key component in several antiviral agents, and its derivatives have been extensively studied for their potential to inhibit a variety of viruses, most notably the Human Immunodeficiency Virus (HIV). benthamdirect.combenthamscience.comnih.gov The FDA-approved non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine contains an indole core, highlighting the scaffold's clinical relevance in anti-HIV therapy. eurekaselect.combenthamdirect.com
Research has shown that indole derivatives can act as potent inhibitors of essential HIV enzymes, including reverse transcriptase, integrase, and protease. benthamdirect.combenthamscience.com Other mechanisms include inhibiting the virus's entry into host cells. Some indole derivatives have been identified as HIV-1 attachment inhibitors that bind to the gp120 envelope glycoprotein, preventing its interaction with the host cell's CD4 receptor. nih.gov
More recent efforts have focused on developing indole derivatives that target Tat-mediated viral transcription, a critical process for HIV-1 replication. asm.org A series of 1,3,4-oxadiazole derivatives containing an indole moiety demonstrated potent inhibition of HIV-1 infectivity, with some compounds showing EC50 values as low as 0.17 µM. asm.org These compounds specifically interfere with the viral transcription step without affecting other stages of the infection cycle. asm.org
Table 2: Anti-HIV-1 Activity of Selected Indole Derivatives
| Compound Class | Target/Mechanism | Example Compound | EC50 |
|---|---|---|---|
| 1,3,4-Oxadiazole Indole Derivative | Tat-mediated Transcription Inhibitor | Compound 9 | 0.17 µM |
| 1,3,4-Oxadiazole Indole Derivative | Tat-mediated Transcription Inhibitor | Compound 13 | 0.24 µM |
| Indole-based Piperazine Derivative | gp120 Attachment Inhibitor | Compound 43 | 4.0 nM |
Neuropharmacological and CNS-Targeting Potential
Indole derivatives are of significant interest in neuropharmacology due to their structural resemblance to endogenous neurotransmitters like serotonin. nih.gov This has led to the development of numerous indole-containing drugs for treating Central Nervous System (CNS) disorders. researchgate.netjpsbr.orgnih.govresearchgate.net
The primary neuropharmacological activity of many indole derivatives stems from their ability to interact with and modulate various neurotransmitter systems. The indole structure is a key pharmacophore that allows these compounds to bind to receptors for serotonin (5-hydroxytryptamine, 5-HT) and, in some cases, dopamine. nih.govnih.gov By acting as agonists, partial agonists, or antagonists at these receptors, indole derivatives can influence neural signaling pathways that are crucial for regulating mood, cognition, and behavior. nih.gov For example, the interaction with serotonin receptors can modulate the release of other neurotransmitters, such as acetylcholine, which is involved in learning and memory.
Specific indole derivatives have been synthesized and shown to be potent ligands for various serotonin and dopamine receptor subtypes. nih.gov Many compounds exhibit high affinity for 5-HT1A and 5-HT2A receptors, which are important targets for anxiolytic and antidepressant medications. nih.gov Molecular docking studies have revealed that the protonatable nitrogen atom within the derivative's structure often forms a key electrostatic interaction with a conserved aspartate residue in the binding pocket of these receptors. nih.gov
While some derivatives are designed for high selectivity, others are developed as multi-target-directed ligands. The 5-HT6 receptor has also emerged as a target for cognitive enhancement, and ligands for this receptor have been investigated for their potential in treating cognitive deficits. researchgate.net Although many indole-based CNS agents focus on serotonin receptors, interactions with dopamine D2 receptors are also significant, particularly for antipsychotic potential. researchgate.net
Table 3: Receptor Binding Affinities (Ki, nM) of Representative Ligands
| Compound Type | 5-HT1A | 5-HT2A | 5-HT6 | D2 |
|---|---|---|---|---|
| 1,3,5-Triazine-methylpiperazine derivative | >1000 | 272-430 | 11 | >1000 |
| Indole Derivative (D2AAK series) | Potent Ligand | Potent Ligand | Not Reported | Devoid of Affinity |
Note: Data is compiled from studies on various indole and related heterocyclic derivatives to illustrate binding profiles. nih.govresearchgate.net
The ability of indole derivatives to modulate key CNS receptors gives them significant potential for treating a wide range of neurological and psychiatric conditions. mdpi.com Their action at 5-HT1A and 5-HT2A receptors is directly relevant to the treatment of depression and anxiety disorders. nih.gov Some arylpiperazine derivatives containing an indole scaffold have demonstrated anxiolytic activity in preclinical models, comparable to established drugs like buspirone. nih.gov
In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, the therapeutic potential of indole derivatives extends beyond simple receptor modulation. researchgate.net Many of these compounds exhibit potent antioxidant and anti-inflammatory properties, which can combat the oxidative stress and neuroinflammation that contribute to neuronal damage in these conditions. nih.govmdpi.com For example, indole-3-carbinol and its derivatives have been shown to reduce inflammatory cytokines and provide neuroprotection in models of Parkinson's disease. nih.gov By targeting multiple pathological pathways—including protein aggregation, excitotoxicity, and mitochondrial dysfunction—indole-based compounds represent a promising class of multifunctional agents for tackling complex neurodegenerative disorders. mdpi.com Furthermore, the modulation of 5-HT6 receptors by certain indole derivatives is being explored as a strategy to improve cognitive function in patients with Alzheimer's disease and schizophrenia.
Other Reported Biological Activities
While the primary therapeutic applications of indole derivatives are extensive, research has also uncovered a variety of other significant biological effects. These activities highlight the versatility of the indole nucleus as a scaffold for developing novel therapeutic agents.
Antidiabetic Effects
The global prevalence of diabetes necessitates the continuous search for new and effective antidiabetic agents. Indole derivatives have emerged as a promising class of compounds in this area. nih.gov Both natural indole alkaloids and their synthetic counterparts have demonstrated potential in managing diabetes through various mechanisms of action. nih.gov
One key target for antidiabetic drugs is the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. A study on indole derivatives containing a thiazolidine-2,4-dione moiety revealed potent α-glucosidase inhibitory activity. nih.gov All twenty-six synthesized compounds showed significant inhibition, with IC50 values ranging from 2.35 ± 0.11 to 24.36 ± 0.79 μM, far exceeding the efficacy of the standard drug acarbose (IC50 = 575.02 ± 10.11 μM). nih.gov Compound IT4 was identified as the most potent inhibitor in this series. nih.gov Further in vivo studies in diabetic mice demonstrated that oral administration of IT4 effectively suppressed fasting blood glucose levels and improved glucose tolerance and dyslipidemia. nih.gov
Another avenue of investigation involves the impact of indole-terpenoids on hepatic glucose production. Five new indole-terpenoids, encindolenes D-H, isolated from the fungus Penicillium sp. HFF16, were found to inhibit hepatic glucose production in glucagon-stimulated HepG2 cells. frontiersin.org These compounds exhibited EC50 values ranging from 9.6 to 30.1 μM and also decreased cAMP levels in these cells, suggesting a mechanism related to the glucagon signaling pathway. frontiersin.org
Table 1: Antidiabetic Activity of Selected Indole Derivatives
| Compound/Extract | Target/Model | Activity | Reference |
|---|---|---|---|
| IT4 (Indole-thiazolidine-2,4-dione derivative) | α-glucosidase | IC50 = 2.35 ± 0.11 μM | nih.gov |
| Acarbose (Reference drug) | α-glucosidase | IC50 = 575.02 ± 10.11 μM | nih.gov |
| Encindolenes D-H (Indole-terpenoids) | Hepatic glucose production in HepG2 cells | EC50 = 9.6 - 30.1 μM | frontiersin.org |
Antioxidant Properties
Antioxidants are crucial for protecting the body against damage from free radicals, which are implicated in a range of chronic diseases. nih.gov The indole nucleus is a feature of many compounds with significant antioxidant activity. nih.govopenmedicinalchemistryjournal.com
For instance, melatonin and indole-3-propionic acid, both naturally occurring indole derivatives, are known for their roles as antioxidants and in the immune system. nih.gov Synthetic indole derivatives have also been explored for their antioxidant potential. A study on aminonaphthols incorporated with indole derivatives identified several compounds with notable antioxidant capabilities. nih.gov Specifically, compound 4e demonstrated the highest radical scavenging and ferric ion reducing power. nih.gov Meanwhile, compounds 4b , 4h , and 4k showed good metal chelating activity, another important mechanism of antioxidant action. nih.gov
The antioxidant properties are not limited to monomeric indoles. Dibromoindole derivatives isolated from marine sponges, such as 5,6-dibromotryptamine and N,N-dimethyl-5,6-dibromotryptamine , have also been highlighted as promising for their antioxidant potential. nih.gov Furthermore, a study on indoline derivatives revealed that many of the synthesized compounds exhibited very good antioxidant activity in the in vitro DPPH assay. researchgate.net
Table 2: Antioxidant Activity of Selected Indole Derivatives
| Compound | Antioxidant Mechanism | Observation | Reference |
|---|---|---|---|
| 4e | Radical scavenging, Ferric ion reducing power | Highest activity in its series | nih.gov |
| 4b, 4h, 4k | Metal chelating activity | Good activity | nih.gov |
| Dibromoindole derivatives | General antioxidant activity | Promising potential | nih.gov |
Antimalarial and Antiparasitic Activity
Malaria and other parasitic diseases continue to be major global health issues, and the emergence of drug resistance necessitates the discovery of new therapeutic agents. nih.gov Indole-based compounds have shown significant promise in this area. nih.govresearchgate.netnih.gov Many indole alkaloids and their derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netresearchgate.net
The antimalarial action of some indole derivatives is attributed to the inhibition of hemozoin formation, a crucial detoxification process for the parasite. nih.govnih.gov For example, the natural indole alkaloid cryptolepine functions by binding to heme and preventing its polymerization into hemozoin. nih.gov Synthetic derivatives have also been developed with potent antiplasmodial activity. In one study, six out of twenty-four synthesized substituted indole derivatives showed a minimum inhibitory concentration (MIC) of 1 µg/mL against P. falciparum. researchgate.net Another research effort focusing on indole-3-glyoxyl tyrosine derivatives found that these compounds exhibited over 85% parasite growth inhibition with low cytotoxicity to human cells. researchgate.net
Beyond malaria, indole derivatives have shown broader antiparasitic potential. For instance, the methanol (B129727) extract of Nephrolepis biserrata, which contains various bioactive compounds, demonstrated significant activity against the parasitic leech Zeylanicobdella arugamensis. researchgate.net
Table 3: Antimalarial and Antiparasitic Activity of Selected Indole Derivatives
| Compound/Extract | Target Organism | Activity | Reference |
|---|---|---|---|
| Substituted Indole Derivatives (6 compounds) | P. falciparum | MIC = 1 µg/mL | researchgate.net |
| Indole-3-glyoxyl Tyrosine Derivatives | P. falciparum | >85% parasite growth inhibition | researchgate.net |
| Cryptolepine | P. falciparum | Inhibition of hemozoin formation | nih.gov |
Antihypertensive Activity
Hypertension is a major risk factor for cardiovascular diseases, and the indole scaffold is present in antihypertensive drugs. openmedicinalchemistryjournal.com For example, Reserpine , an indole alkaloid, has been used in the treatment of high blood pressure. ijprajournal.com Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, also contains an indole core. nih.gov
The antihypertensive effects of plant extracts containing indole alkaloids and other bioactive compounds have also been investigated. The ethanolic extract of Capparis cartilaginea was found to produce dose-dependent reductions in blood pressure and heart rate in rats. mdpi.com Mechanistic studies suggest that this effect involves both endothelium-dependent nitric oxide pathways and endothelium-independent calcium channel blockade. mdpi.com
Enzyme Inhibition (e.g., sPLA2, Aromatase, Cholinesterase)
Indole derivatives have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis.
sPLA2 Inhibition: Secreted phospholipase A2 (sPLA2) enzymes are involved in inflammatory processes, and their inhibition is a therapeutic target. nih.govresearchgate.netnih.gov Substituted indoles are among the most potent sPLA2 inhibitors. researchgate.net Compounds like indoxam and LY315920 are synthetic indole inhibitors that potently block several sPLA2 groups. researchgate.netscbt.com Structure-based drug design has led to the development of indole-3-acetamides with enhanced potency and selectivity for human nonpancreatic sPLA2. acs.org
Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer. nih.govtandfonline.com Several indole-based compounds have been identified as effective aromatase inhibitors. nih.govtandfonline.comdrugbank.com For example, a series of 2-aryl indoles were synthesized, with the compound containing a nitrile group at the C-3 position of the indole ring showing an IC50 value of 1.61 μM. nih.gov Another study on 3-(azolylmethyl)-1H-indoles identified imidazole derivatives with IC50 values as low as 0.050 μM. tandfonline.com
Cholinesterase Inhibition: The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary strategy for treating the symptoms of Alzheimer's disease. uj.edu.plnih.gov A number of indole-based compounds have been developed as potent cholinesterase inhibitors. uj.edu.plresearchgate.net For instance, a series of 1H-indole-based multifunctional ligands targeting both cholinesterases and the 5-HT6 receptor were designed. uj.edu.pl One tacrine-indole hybrid, compound 17 , exhibited potent reversible inhibition of both AChE (IC50 = 8 nM) and butyrylcholinesterase (BChE) (IC50 = 24 nM). uj.edu.pl Another study on tryptophan-derived compounds identified selective submicromolar inhibitors of human BChE. researchgate.net
Table 4: Enzyme Inhibitory Activity of Selected Indole Derivatives
| Enzyme | Inhibitor(s) | Potency (IC50/Activity) | Reference |
|---|---|---|---|
| sPLA2 | Indole-3-acetamides | Substantially enhanced potency | acs.org |
| Aromatase | 2-Aryl indole with C-3 nitrile | 1.61 μM | nih.gov |
| Aromatase | 3-(azolylmethyl)-1H-indoles (imidazole derivatives) | 0.050 - 0.054 μM | tandfonline.com |
| Acetylcholinesterase (AChE) | Compound 17 (tacrine-indole hybrid) | 8 nM | uj.edu.pl |
| Butyrylcholinesterase (BChE) | Compound 17 (tacrine-indole hybrid) | 24 nM | uj.edu.pl |
Pharmacological Studies and Therapeutic Implications of 1 Methyl 1h Indol 4 Yl Methanol Derivatives
Potential as Novel Therapeutic Agents and Lead Compounds
The indole (B1671886) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with significant biological activity. researchgate.netnih.gov Derivatives of (1-methyl-1H-indol-4-yl)methanol are part of this broader class of indole-containing molecules that serve as a rich source of pharmacologically active agents and promising lead compounds in drug discovery. benthamdirect.comresearchgate.net The versatility of the indole ring allows for modifications that yield compounds with a wide spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, antibacterial, and analgesic properties. researchgate.netmdpi.com
The inherent ability of the indole core to interact with various biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and π–π stacking, makes it highly valuable for developing novel therapeutics. researchgate.netnih.gov Researchers continuously explore natural and synthetic indole analogs to identify new lead compounds that can be optimized for greater pharmacological activity and fewer side effects. researchgate.net Several indole-based drugs have already received FDA approval for clinical use in oncology, demonstrating the successful translation of these scaffolds from lead compounds to effective therapies. nih.govnih.gov The development of novel indole derivatives continues to be a primary focus of research aimed at addressing a range of diseases. nih.gov
Table 1: Selected Indole Derivatives and Their Therapeutic Potential
| Derivative Class | Therapeutic Target/Application | Key Findings | Reference(s) |
|---|---|---|---|
| Indolone Derivatives | Anti-tumor (p53-MDM2/MDMX inhibitors) | Compound A13 showed potent dual inhibition with a Ki of 0.031 μM for MDM2. | benthamdirect.com |
| Piperidinylisoxazole Indoles | Dyslipidemia (FXR agonists) | LY2562175 robustly lowers LDL and triglycerides while raising HDL in preclinical models. | nih.gov |
| Indolyl Imidazoles | Neurodegenerative Diseases | Investigated as potential 5-HT7 serotonin receptor agonists. | nih.gov |
| Indole-based Sulfonylhydrazones | Anti-breast Cancer | Hybrid compounds designed to combine two key pharmacophores for enhanced activity. | researchgate.net |
| Indole-3-Carboxylic Acid Derivatives | Antiviral, Interferon-inducing | Aminoalkyl esters of 5-methoxyindole-3-carboxylic acid have shown these activities. | mdpi.com |
Addressing Unmet Medical Needs
Derivatives of this compound and related indole compounds are being actively investigated to develop therapies for conditions with significant unmet medical needs. A major area of focus is oncology, where there is a constant demand for more effective and targeted treatments. mdpi.comnih.gov
In many human cancers, the tumor suppressor protein p53 is inactivated. benthamdirect.com Novel indolone derivatives have been synthesized as potent dual inhibitors of p53's negative regulators, MDM2 and MDMX, offering a strategy to reactivate p53 function in cancer cells. benthamdirect.com For instance, the indolone compound A13 has demonstrated potent binding affinity to MDM2 and has shown significant anti-proliferative activity against colon (HCT116), breast (MCF7), and lung (A549) cancer cell lines. benthamdirect.com The development of such targeted agents is crucial for cancers that are resistant to conventional therapies. researchgate.net
Another significant area of unmet medical need is metabolic disease. Dyslipidemia and atherosclerosis are leading causes of cardiovascular disease, and new therapeutic strategies are required. nih.gov The indole derivative LY2562175, a potent and selective farnesoid X receptor (FXR) agonist, was developed to address this need. In preclinical studies, this compound demonstrated robust lipid-modulating properties, effectively lowering LDL and triglycerides while increasing HDL. nih.gov
Furthermore, indole derivatives are being explored for the treatment of neurodegenerative diseases and for combating drug-resistant cancers, highlighting the broad potential of this chemical scaffold to address pressing healthcare challenges. nih.govresearchgate.netresearchgate.net
Table 2: Indole Derivatives Targeting Unmet Medical Needs
| Unmet Medical Need | Derivative Example | Mechanism of Action | Targeted Disease/Condition | Reference(s) |
|---|---|---|---|---|
| Cancer (p53 inactivation) | Compound A13 (Indolone) | Dual p53-MDM2/p53-MDMX inhibitor | Colon, Breast, Lung Cancer | benthamdirect.com |
| Metabolic Disease | LY2562175 | Farnesoid X receptor (FXR) agonist | Dyslipidemia, Atherosclerosis | nih.gov |
| Neurodegenerative Disorders | Indolyl-imidazole conjugates | 5-HT7 serotonin receptor agonist | Neuropathic pain | nih.gov |
| Drug-Resistant Cancer | Indole-vinyl sulfone derivatives | Tubulin polymerization inhibitor | Leukemia | nih.gov |
Combination Therapies and Synergistic Effects
The multifactorial nature of diseases like cancer often necessitates multi-target therapeutic approaches. benthamdirect.comrsc.org Indole derivatives are being explored not only as standalone agents but also for their potential in combination therapies to produce synergistic effects and overcome drug resistance. benthamdirect.com The strategy of creating hybrid molecules, where an indole moiety is covalently linked to another pharmacophore, is one way to achieve action on multiple targets simultaneously. benthamdirect.com
Studies have investigated the synergistic effects of indole-based compounds when combined with established chemotherapeutic drugs. For example, some indole-based benzenesulfonamides have shown synergistic effects when used in combination with doxorubicin. mdpi.com This approach can enhance the efficacy of existing treatments and potentially allow for lower doses, reducing toxicity.
Furthermore, specific indole derivatives that function as multi-targeted inhibitors are gaining attention. Sunitinib, an FDA-approved indole-containing drug, targets multiple receptor tyrosine kinases, including VEGFR and PDGFR. rsc.orgmdpi.com Research has shown a synergistic effect when sunitinib is combined with erlotinib, an EGFR inhibitor, for the treatment of non-small cell lung cancer in preclinical models. rsc.org The use of indole derivatives in metronomic chemotherapy, either alone or in combination with other anticancer agents like immune modulators and radiotherapy, is also under investigation, suggesting a viable strategy to harness dual antitumor actions. mdpi.com This highlights the potential of indole derivatives to be integrated into complex therapeutic regimens to improve patient outcomes.
Development of Enhanced Pharmacological Properties
A key aspect of developing indole derivatives as therapeutic agents is the strategic modification of their chemical structure to enhance pharmacological properties. benthamdirect.com Medicinal chemists employ various techniques, from synthetic modifications to computational modeling, to optimize activity, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net
One approach involves creating hybrid compounds that combine the indole scaffold with other pharmacologically active fragments. For instance, incorporating a phenylsulfonylhydrazone fragment into an indole derivative can modulate essential properties like lipophilicity and water solubility, which are critical for a compound's drug-like characteristics. researchgate.net Similarly, the introduction of a tosyl group into the indole structure has been shown to yield a variety of bioactive compounds. mdpi.com
In silico screening methods are increasingly used to guide the design of new derivatives. researchgate.net Computational tools for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties and Quantitative Structure-Activity Relationship (QSAR) studies help in the rational design of molecules with improved pharmacokinetic profiles before their actual synthesis. researchgate.netresearchgate.net For example, in silico studies on novel indole derivatives containing pteridine and benzimidazole moieties predicted good oral absorption and low probability of certain metabolic inhibitions. researchgate.net These computational approaches accelerate the drug discovery process by prioritizing candidates with a higher likelihood of success in later-stage development. dntb.gov.ua The strategic methylation at the N-1 position of the indole ring has also been shown to significantly enhance anticancer activity in certain derivatives by as much as 60-fold. nih.gov
Table 3: Strategies for Enhancing Pharmacological Properties of Indole Derivatives
| Enhancement Strategy | Example | Outcome | Reference(s) |
|---|---|---|---|
| Hybridization with other Pharmacophores | Indole-sulfonylhydrazone hybrids | Modulated lipophilicity and solubility for improved drug-likeness. | researchgate.net |
| Structural Modification | N-1 methylation of indole ring | 60-fold enhancement in anticancer activity. | nih.gov |
| In Silico Design (ADME/QSAR) | Indole-pteridine-benzimidazole derivatives | Prediction of good oral absorption and favorable pharmacokinetic properties. | researchgate.net |
| Introduction of Specific Functional Groups | Addition of a tosyl moiety | Creation of new bioactive compounds with diverse activities. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-methyl-1H-indol-4-yl)methanol, and how do reaction conditions influence yield?
- Methodology :
- Vilsmeier-Haack Formylation : Start with 1-methyl-1H-indole as the substrate. Use phosphoryl chloride (POCl₃) and DMF in a formylation reaction to introduce an aldehyde group at the 4-position. Subsequent reduction of the aldehyde (e.g., NaBH₄ or LiAlH₄) yields the alcohol .
- Direct Hydroxymethylation : Alternative approaches may involve Friedel-Crafts alkylation using formaldehyde equivalents under acidic conditions. Optimize solvent (e.g., dichloromethane) and catalyst (e.g., ZnCl₂) to minimize side reactions .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Yields vary (40–70%) depending on steric hindrance and substituent effects .
Q. How is the structural integrity of this compound confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR should show a singlet for the methyl group (~δ 3.7 ppm) and a broad peak for the hydroxyl proton (~δ 2.5 ppm, exchangeable). Aromatic protons appear between δ 6.8–7.5 ppm .
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry and hydrogen-bonding patterns. For example, related indole methanol derivatives exhibit intermolecular O–H···N interactions stabilizing the crystal lattice .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 176.1 for C₁₀H₁₁NO) .
Q. What are the key chemical transformations of this compound in organic synthesis?
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) or Swern conditions (oxalyl chloride/DMSO) to oxidize the alcohol to (1-methyl-1H-indol-4-yl)methanone. Monitor ketone formation via IR (C=O stretch ~1700 cm⁻¹) .
- Esterification : React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters, useful as protecting groups or prodrugs .
- Cross-Coupling : Mitsunobu reaction with phenols/thiols enables ether/sulfide bond formation, leveraging the alcohol’s nucleophilicity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound derivatives?
- Methods :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) and nucleophilicity of the hydroxyl group .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to predict binding affinities. For example, indole-based alcohols show potential as inhibitors of cytochrome P450 isoforms .
- Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates in oxidation studies) .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound analogs?
- Approach :
- Synthesize derivatives with varying substituents (e.g., halogens, alkyl chains) at the indole 4-position. Test antimicrobial activity via MIC assays against S. aureus and E. coli .
- Correlate electronic effects (Hammett σ values) with antioxidant capacity (DPPH radical scavenging assays) .
Q. How can contradictory data in synthetic yields be resolved?
- Case Study : Discrepancies in yields (e.g., 40% vs. 70%) may arise from:
- Protecting Group Strategies : Premature oxidation of the alcohol during formylation can reduce yields. Use inert atmospheres (N₂/Ar) and dried solvents .
- Catalyst Selection : ZnCl₂ vs. FeCl₃ in Friedel-Crafts reactions alters regioselectivity. Validate by ¹H NMR .
- Mitigation : Employ design of experiments (DoE) to optimize temperature, solvent, and catalyst loading .
Q. What are the environmental implications of synthesizing this compound?
- Eco-Friendly Methods :
- Biocatalysis : Use alcohol dehydrogenases (ADHs) for enantioselective reductions, reducing reliance on metal catalysts .
- Solvent Recycling : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Toxicity Screening : Perform in silico ECOSAR analysis to predict aquatic toxicity and prioritize biodegradable analogs .
Future Research Directions
- Mechanistic Studies : Elucidate the role of Lewis acids in Friedel-Crafts reactions via in situ NMR monitoring.
- Hybrid Catalysts : Develop metal-organic frameworks (MOFs) for recyclable catalysis in hydroxylation reactions.
- Multi-Target Drug Design : Explore dual-acting indole methanol derivatives targeting both microbial and inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
